molecular formula C31H36N2O5S B11946074 Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate CAS No. 77511-09-2

Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate

Cat. No.: B11946074
CAS No.: 77511-09-2
M. Wt: 548.7 g/mol
InChI Key: TVDIFRFROGQGGD-UHFFFAOYSA-N
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Description

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbonyl, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the coupling of the protected amino acid derivative with benzyl 4-methylpentanoate under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

77511-09-2

Molecular Formula

C31H36N2O5S

Molecular Weight

548.7 g/mol

IUPAC Name

benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C31H36N2O5S/c1-23(2)18-27(30(35)37-19-24-12-6-3-7-13-24)32-29(34)28(22-39-21-26-16-10-5-11-17-26)33-31(36)38-20-25-14-8-4-9-15-25/h3-17,23,27-28H,18-22H2,1-2H3,(H,32,34)(H,33,36)

InChI Key

TVDIFRFROGQGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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